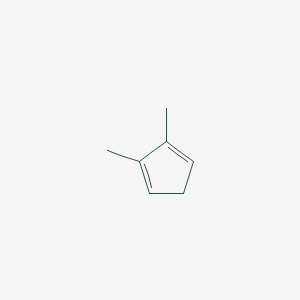
2,3-Dimethoxyphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings The compound is characterized by the presence of two methoxy groups (-OCH3) attached to the 2nd and 3rd positions of the phenanthrene structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. One common method includes the bromination of phenanthrene followed by a CuI-catalyzed methoxylation reaction . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2), and reagents such as dimethyl sulfate and sodium hydroxide .
Industrial Production Methods: Safety precautions are crucial due to the toxic nature of some reagents used, such as dimethyl sulfate .
化学反応の分析
Types of Reactions: 2,3-Dimethoxyphenanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into dihydro derivatives using sodium in isopentanol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in sulfuric acid or CrO3 in acetic acid.
Reduction: Sodium in isopentanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
科学的研究の応用
2,3-Dimethoxyphenanthrene has several applications in scientific research:
作用機序
The mechanism of action of 2,3-Dimethoxyphenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . In neuroinflammatory studies, similar compounds have been found to suppress pathways like the p38 MAPK/NF-κB pathway, reducing the production of pro-inflammatory mediators .
類似化合物との比較
2,3,7-Trihydroxy-4,8-dimethoxyphenanthrene: Isolated from Pleione maculata, known for its α-glucosidase inhibitory activity.
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox, also exhibits enzyme inhibitory properties.
Uniqueness: 2,3-Dimethoxyphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2nd and 3rd positions makes it distinct from other phenanthrene derivatives, affecting its interaction with enzymes and other molecular targets .
特性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
2,3-dimethoxyphenanthrene |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-12-8-7-11-5-3-4-6-13(11)14(12)10-16(15)18-2/h3-10H,1-2H3 |
InChIキー |
UQQNWFXFJQVALY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=CC3=CC=CC=C32)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


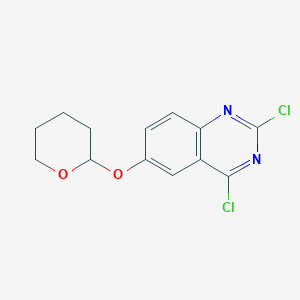
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
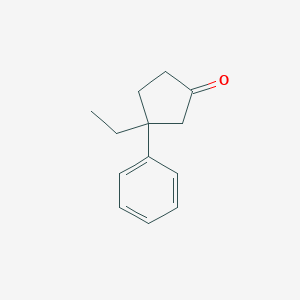
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133504.png)
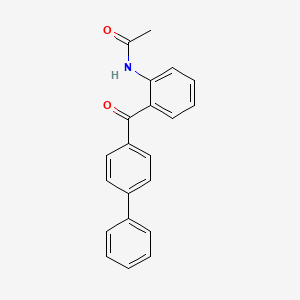
![ethyl 6-phenyl-5H-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazine-3-carboxylate](/img/structure/B14133525.png)
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
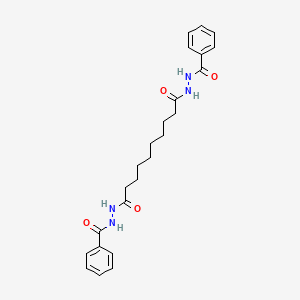
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)

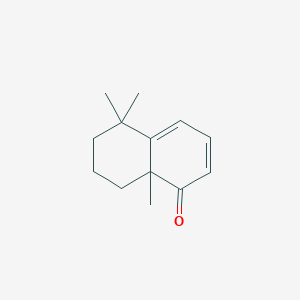
![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
